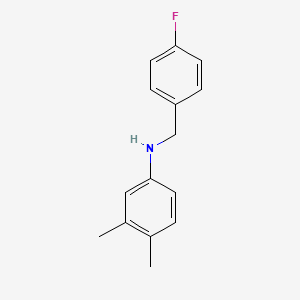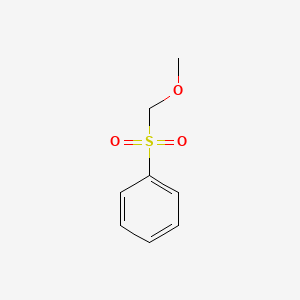
Methoxymethylphenyl-sulfon
Übersicht
Beschreibung
Methoxymethyl phenyl sulfone is an organic compound with the molecular formula C8H10O3S. It is characterized by the presence of a sulfone group (SO2) attached to a phenyl ring and a methoxymethyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Methoxymethyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving sulfones.
Medicine: Methoxymethyl phenyl sulfone derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Wirkmechanismus
Target of Action
Methoxymethyl phenyl sulfone is a chemical compound that primarily targets the benzylic position of organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .
Mode of Action
The interaction of Methoxymethyl phenyl sulfone with its targets involves a process known as the Meisenheimer rearrangement . In this process, Methoxymethyl phenyl sulfone undergoes a transformation from methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . This rearrangement is a key step in the compound’s mode of action .
Biochemical Pathways
The biochemical pathways affected by Methoxymethyl phenyl sulfone involve the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s physical properties, such as its melting point and density, have been reported . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of Methoxymethyl phenyl sulfone’s action is the formation of methoxymethyl phenyl sulfone from methoxymethyl phenyl sulfoxide . This transformation occurs through solvent-free permanganate oxidation .
Biochemische Analyse
Biochemical Properties
Methoxymethyl phenyl sulfone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, methoxymethyl phenyl sulfone can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity .
Cellular Effects
Methoxymethyl phenyl sulfone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, methoxymethyl phenyl sulfone can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling by modulating the activity of signaling proteins, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of methoxymethyl phenyl sulfone involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. This binding often involves interactions with the active sites or regulatory regions of these biomolecules, resulting in changes in their conformation and function. Methoxymethyl phenyl sulfone can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methoxymethyl phenyl sulfone can change over time. This includes its stability, degradation, and long-term effects on cellular function. Methoxymethyl phenyl sulfone is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that methoxymethyl phenyl sulfone can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methoxymethyl phenyl sulfone vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which methoxymethyl phenyl sulfone can cause significant changes in cellular function and metabolism. High doses can lead to toxicity, including damage to cellular structures and disruption of metabolic pathways .
Metabolic Pathways
Methoxymethyl phenyl sulfone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, methoxymethyl phenyl sulfone can modulate the activity of enzymes involved in the synthesis and degradation of important biomolecules, thereby affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, methoxymethyl phenyl sulfone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of methoxymethyl phenyl sulfone can influence its activity and function, as its localization within cells can determine its access to target biomolecules .
Subcellular Localization
The subcellular localization of methoxymethyl phenyl sulfone is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, methoxymethyl phenyl sulfone may be localized to the mitochondria, endoplasmic reticulum, or other organelles, where it can interact with specific proteins and enzymes. This localization is essential for its role in regulating cellular processes and metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxymethyl phenyl sulfone can be synthesized through the oxidation of methoxymethyl phenyl sulfide. This oxidation is typically carried out using permanganate as the oxidizing agent under solvent-free conditions . The reaction proceeds smoothly, yielding methoxymethyl phenyl sulfone as the primary product.
Industrial Production Methods: In industrial settings, the production of methoxymethyl phenyl sulfone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions: Methoxymethyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkoxides or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Methoxymethyl phenyl sulfide or methoxymethyl phenyl sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Methoxymethyl phenyl sulfone can be compared with other similar compounds, such as:
Methoxymethyl phenyl sulfide: The precursor to methoxymethyl phenyl sulfone, which lacks the sulfone group and has different reactivity.
Methoxymethyl phenyl sulfoxide: An intermediate oxidation state between sulfide and sulfone, with distinct chemical properties.
Methyl phenyl sulfone: A simpler sulfone compound without the methoxymethyl group, used in similar applications but with different reactivity.
Uniqueness: Methoxymethyl phenyl sulfone is unique due to the presence of both the methoxymethyl and sulfone groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Eigenschaften
IUPAC Name |
methoxymethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIVRTQIEKRAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15251-78-2 | |
| Record name | Methoxymethyl Phenyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


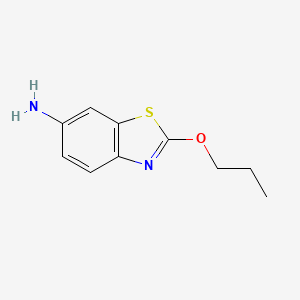
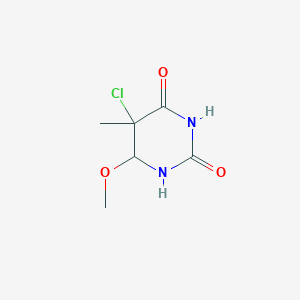
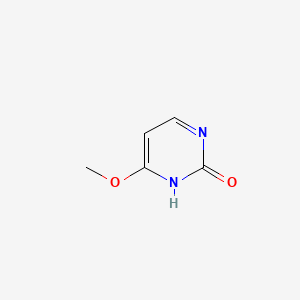
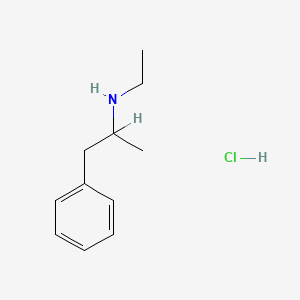
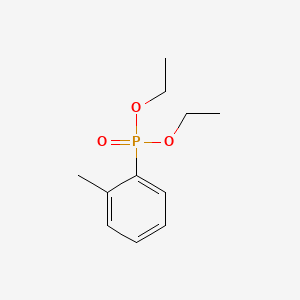
![11-Oxabicyclo[8.1.0]undecane](/img/structure/B1634178.png)
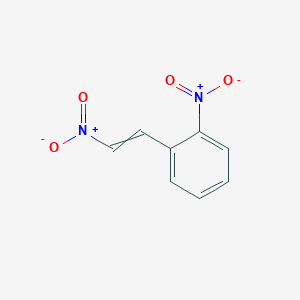

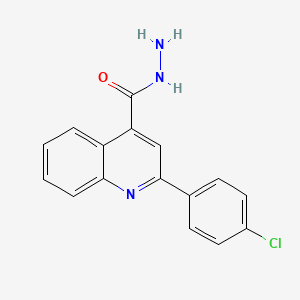
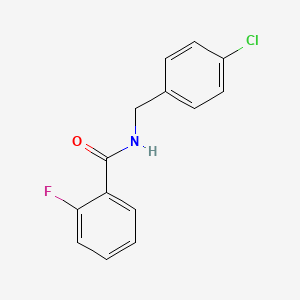
![5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1634188.png)
![[4-[4-[C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B1634192.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B1634197.png)
